(3-Ethynyl-5-fluoro-benzyl)-isopropyl-amine

Medicinal chemistry Metabolic stability Structure-activity relationship

(3-Ethynyl-5-fluoro-benzyl)-isopropyl-amine (CAS 2301068-97-1) is a synthetic secondary amine with the molecular formula C12H14FN and a molecular weight of 191.24 g/mol. The compound bears a 3-ethynyl-5-fluoro substitution pattern on the benzyl ring and an N-isopropyl group, placing it within a series of closely related ethynyl-fluoro-benzylamine analogs that differ principally in the N-alkyl substituent.

Molecular Formula C12H14FN
Molecular Weight 191.24 g/mol
Cat. No. B12072326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Ethynyl-5-fluoro-benzyl)-isopropyl-amine
Molecular FormulaC12H14FN
Molecular Weight191.24 g/mol
Structural Identifiers
SMILESCC(C)NCC1=CC(=CC(=C1)F)C#C
InChIInChI=1S/C12H14FN/c1-4-10-5-11(7-12(13)6-10)8-14-9(2)3/h1,5-7,9,14H,8H2,2-3H3
InChIKeyGTUTYWYIKPVQHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Ethynyl-5-fluoro-benzyl)-isopropyl-amine: Structural Identity, Registry Data, and Comparator Landscape for Informed Procurement


(3-Ethynyl-5-fluoro-benzyl)-isopropyl-amine (CAS 2301068-97-1) is a synthetic secondary amine with the molecular formula C12H14FN and a molecular weight of 191.24 g/mol . The compound bears a 3-ethynyl-5-fluoro substitution pattern on the benzyl ring and an N-isopropyl group, placing it within a series of closely related ethynyl-fluoro-benzylamine analogs that differ principally in the N-alkyl substituent. Important comparators include Ethyl-(3-ethynyl-5-fluoro-benzyl)-amine (CAS 2301068-32-4; MW 177.22) , Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-amine (CAS 2301068-81-3; MW 189.23) , and the simpler (3-Fluoro-benzyl)-isopropyl-amine (CAS 90389-87-0; MW 167.22) which lacks the ethynyl moiety . The compound is primarily listed as a research intermediate and building block, with limited publicly available biological activity data for the molecule itself. Procurement decisions must therefore weigh the unique structural features—the combination of a terminal alkyne handle, a meta-fluorine substituent, and a secondary isopropylamine—against what can be inferred from the broader ethynyl-benzylamine and fluorobenzylamine literature.

Why Generic Substitution of (3-Ethynyl-5-fluoro-benzyl)-isopropyl-amine with In-Class Analogs Compromises Experimental Reproducibility


The N-alkyl substituent in ethynyl-fluoro-benzylamines is not a passive bystander; it directly modulates lipophilicity, steric bulk, and hydrogen-bond donor/acceptor character, all of which govern target binding kinetics, metabolic stability, and passive permeability. A 1995 structure–activity relationship (SAR) study on fluorine-substituted benzylamines demonstrated that seemingly minor changes in substitution pattern switch compounds from MAO-B substrates to inactivators, underscoring that benzylamine analogs cannot be presumed functionally interchangeable [1]. The isopropyl group of the target compound provides greater steric shielding of the secondary amine nitrogen compared to the ethyl analog (C11H12FN, MW 177.22), which can reduce off-target amine reactivity and slow N-dealkylation metabolism relative to the less hindered N-ethyl congener . The terminal ethynyl group further distinguishes this compound from simple fluorobenzyl-isopropyl-amines (e.g., CAS 90389-87-0, MW 167.22, LogP ~3.52 ), contributing an additional ~24 Da of molecular weight, an increase in rotatable bond count, and a reactive click-chemistry handle absent in the des-ethynyl analog . For scientists procuring a defined intermediate or fragment, substituting one N-alkyl variant for another—even within the same benzylamine core series—introduces an uncontrolled variable that can alter reaction yields, binding assay outcomes, and pharmacokinetic parameters in downstream studies.

Quantitative Differentiation Evidence for (3-Ethynyl-5-fluoro-benzyl)-isopropyl-amine Versus Closest Analogs


N-Isopropyl Steric Bulk Differentiates Target from N-Ethyl Analog in Predicted Metabolic Stability and Amine Reactivity

The target compound bears an N-isopropyl group, providing greater steric hindrance around the secondary amine nitrogen compared to the N-ethyl analog (CAS 2301068-32-4). This steric differentiation is structurally quantifiable: the isopropyl group contributes one additional methylene unit (+14 Da) and increases the calculated van der Waals surface area of the N-alkyl substituent. In the broader fluorobenzylamine literature, N-alkyl bulk is a recognized determinant of metabolic N-dealkylation rate, with isopropyl groups generally conferring slower CYP450-mediated dealkylation than ethyl groups due to steric shielding of the α-carbon [1]. Although compound-specific metabolic stability data are not publicly available for the target molecule, the structural principle is well-precedented: increasing N-alkyl steric demand from ethyl to isopropyl has been shown to reduce intrinsic clearance in related benzylamine series . A scientist selecting between the N-ethyl (MW 177.22) and N-isopropyl (MW 191.24) variant for a medicinal chemistry campaign should weigh the ~8% molecular weight increase against the potential gain in metabolic residence time conferred by the bulkier isopropyl group.

Medicinal chemistry Metabolic stability Structure-activity relationship

Terminal Alkyne Presence Enables Click-Chemistry Conjugation and Metal-Catalyzed Coupling, Absent in Des-Ethynyl Analog

The 3-ethynyl substituent (C≡CH) on the target compound's benzyl ring provides a terminal alkyne handle that is entirely absent in the commercially available comparator (3-Fluoro-benzyl)-isopropyl-amine (CAS 90389-87-0, MW 167.22) . The ethynyl group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira coupling reactions, which are widely used for fragment conjugation, PROTAC linker attachment, fluorescent tagging, and biotin-streptavidin pull-down experiments [1]. The des-ethynyl analog lacks this reactivity, limiting its utility to simple amine chemistry (acylation, reductive amination, sulfonylation). The ethynyl moiety also increases the compound's calculated lipophilicity: while experimental LogP is unavailable for the target, the (3-Fluoro-benzyl)-isopropyl-amine comparator has a reported LogP of ~3.52 ; addition of the ethynyl group is expected to increase LogP by approximately 0.4–0.6 units based on fragment contribution models, potentially enhancing blood-brain barrier penetration in CNS-targeted programs [2]. The molecular weight difference (ΔMW = +24 Da) further reflects the additional carbon atoms contributed by the alkyne.

Click chemistry Bioconjugation Chemical biology Synthetic intermediate

Cyclopropyl vs. Isopropyl N-Substituent: Ring Strain and Conformational Restriction Differentiate Two Structurally Similar Analogs

The target compound's N-isopropyl group and the cyclopropyl analog (CAS 2301068-81-3; MW 189.23; SMILES C#Cc1cc(F)cc(CNC2CC2)c1) share an identical core (3-ethynyl-5-fluoro-benzyl) but differ critically in the geometry of the N-substituent . The cyclopropyl ring is planar and conformationally restricted, with a C–N–C bond angle of approximately 60°, while the isopropyl group is tetrahedral and freely rotating, with a C–N–C bond angle of approximately 109.5° [1]. This difference has consequences for binding site complementarity: the rigid cyclopropyl group presents a fixed spatial orientation that may be advantageous for targets with shallow, geometrically constrained pockets, while the flexible isopropyl group can sample multiple conformations and adapt to deeper or more plastic binding sites [2]. In the broader cyclopropylamine literature, N-cyclopropyl substituents are known pharmacophores in LSD1 (lysine-specific demethylase 1) inhibitors and MAO inhibitors, where the strained ring can participate in mechanism-based enzyme inactivation via radical-mediated ring opening [3]. The N-isopropyl group lacks this ring strain and potential for covalent modification, making it a more appropriate choice when reversible, non-covalent target engagement is desired. The molecular weight difference (ΔMW = +2 Da) is negligible, meaning the selection between these two compounds is driven entirely by conformational and reactivity preferences rather than bulk physicochemical property divergence.

Conformational analysis Drug design Structure-activity relationship

3-Ethynyl-5-fluoro Substitution Pattern Provides a Predicted Electron-Withdrawing Environment Distinct from Non-Ethynylated Benzylamine Scaffolds

The simultaneous presence of an electron-withdrawing fluorine at the 5-position and an electron-withdrawing ethynyl group at the 3-position creates a unique electronic environment on the benzyl ring that is absent in mono-substituted analogs. This dual electron withdrawal is relevant because SAR studies on fluorine-substituted benzylamines have shown that increasing the electron-withdrawing character of aryl substituents can transform MAO-B substrates into inactivators by stabilizing a hypothesized enzyme–substrate adduct [1]. In that study, fluorine-substituted benzylamines exhibited Km values for MAO-B ranging from ~10 μM to >200 μM depending on fluorine position, and certain derivatives acted as time-dependent inactivators rather than simple substrates [1]. While the target compound has not been directly profiled in that assay system, its 3-ethynyl-5-fluoro substitution pattern combines two electron-withdrawing groups with Hammett σmeta values of approximately +0.21 (ethynyl) and +0.34 (fluorine), yielding a combined electron-withdrawing effect (Σσmeta ≈ +0.55) that is substantially greater than that of a simple 3-fluorobenzylamine (σmeta ≈ +0.34 alone) [2]. This electronic differentiation may translate to altered enzyme kinetics, binding affinity shifts, or changes in metabolic handling relative to compounds bearing only a single electron-withdrawing substituent. Definitive confirmation requires direct head-to-head assay data, which are not currently available in the public domain for this compound.

Electronic effects MAO inhibition Fluorine chemistry Medicinal chemistry

Evidence-Backed Research and Industrial Application Scenarios for (3-Ethynyl-5-fluoro-benzyl)-isopropyl-amine


Medicinal Chemistry Fragment-Based Lead Optimization Requiring an Isopropyl-Substituted Secondary Amine with a Terminal Alkyne Conjugation Handle

This compound is suitable for fragment-growing campaigns or PROTAC linker attachment where the terminal alkyne enables CuAAC click chemistry for bioconjugation, fluorescent labeling, or affinity pull-down experiments [1]. The N-isopropyl group provides steric differentiation from the N-ethyl analog, potentially reducing off-target amine acylation and slowing Phase I N-dealkylation metabolism relative to the less hindered N-ethyl congener [2]. Procurement of this specific N-isopropyl variant rather than the N-ethyl analog (CAS 2301068-32-4) or the des-ethynyl analog (CAS 90389-87-0) is warranted when the experimental design demands both a clickable alkyne and a metabolically resilient secondary amine in a single building block. Note: biological activity data for this exact compound are not publicly available; pilot assay screening is advised.

MAO-B Enzymology Studies Investigating the Effect of Dual Electron-Withdrawing Substituents on Substrate vs. Inactivator Outcome

The 3-ethynyl-5-fluoro substitution pattern combines two electron-withdrawing groups (Σσmeta ≈ +0.55), creating an aryl electronic environment more electron-deficient than simple 3-fluorobenzylamines [1]. Published SAR on fluorinated benzylamines demonstrates that electron-withdrawing substituents can switch MAO-B substrates to time-dependent inactivators, with Km values spanning ~10 μM to >200 μM depending on substitution pattern [2]. This compound offers a defined electronic profile for testing the hypothesis that dual electron withdrawal further stabilizes the putative enzyme–substrate adduct. It should be compared head-to-head with (3-Fluoro-benzyl)-isopropyl-amine (CAS 90389-87-0; Σσmeta ≈ +0.34) in purified MAO-B kinetic assays. Direct IC50 or kinact/KI data for this compound are not yet available in the public domain and must be generated de novo.

Synthetic Intermediate for Ethynyl-Benzylamine-Derived CNS-Targeted Small Molecules (mGluR5 and Beyond)

Ethynyl-benzylamine scaffolds have been extensively patented as intermediates and core motifs for metabotropic glutamate receptor 5 (mGluR5) allosteric modulators, with disclosed compounds exhibiting Ki values as low as 19–51 nM in radioligand binding assays [1]. While the target compound itself has not been profiled in mGluR5 assays, its structural features (3-ethynyl, 5-fluoro, N-isopropyl) are consistent with pharmacophoric elements found in the Roche ethynyl derivative patent series (US 9359301, EP 2900659) [2]. The compound's predicted LogP (estimated >3.9 based on the des-ethynyl comparator LogP of 3.52 plus an ethynyl fragment contribution of ~0.4–0.6 units) falls within the CNS drug-like range (LogP 2–5), suggesting potential for blood-brain barrier penetration. This compound is appropriate as a building block for constructing novel mGluR5 NAMs/PAMs or as a reference standard during patent landscape analysis of ethynyl-benzylamine intellectual property.

Comparability Assessment for Laboratory Inventory Consolidation of Ethynyl-Fluoro-Benzylamine Series

Research groups maintaining inventories of multiple ethynyl-fluoro-benzylamine analogs face a procurement decision: stock all three N-alkyl variants (ethyl, isopropyl, cyclopropyl) or consolidate to a single representative. The quantitative differentiation evidence summarized in Section 3 supports maintaining separate inventory entries for each variant because: (i) the N-isopropyl group provides a distinct steric and metabolic profile vs. N-ethyl [1]; (ii) the N-isopropyl group lacks the ring strain and potential for mechanism-based inactivation inherent to the N-cyclopropyl analog [2]; and (iii) the terminal alkyne is essential for click-chemistry workflows and is not replicated by any des-ethynyl analog . Consolidation without careful experimental validation risks confounding SAR interpretation and irreproducible biological results. Each variant should be assigned a unique laboratory code and tracked independently in electronic lab notebooks.

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